molecular formula C7H14BrNO3 B8708983 tert-butyl N-(2-bromoethoxy)carbamate

tert-butyl N-(2-bromoethoxy)carbamate

Cat. No.: B8708983
M. Wt: 240.09 g/mol
InChI Key: NZJRPYXAIZMWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(2-bromoethoxy)carbamate is a useful research compound. Its molecular formula is C7H14BrNO3 and its molecular weight is 240.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(2-bromoethoxy)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-bromoethoxy)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14BrNO3

Molecular Weight

240.09 g/mol

IUPAC Name

tert-butyl N-(2-bromoethoxy)carbamate

InChI

InChI=1S/C7H14BrNO3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5H2,1-3H3,(H,9,10)

InChI Key

NZJRPYXAIZMWOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure & Synthesis of tert-Butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural and synthetic specifications of tert-butyl N-(2-bromoethoxy)carbamate (CAS 606143-96-8), a specialized bifunctional linker used in bioconjugation and medicinal chemistry.

Executive Summary

tert-Butyl N-(2-bromoethoxy)carbamate (also known as N-Boc-O-(2-bromoethyl)hydroxylamine) is a protected aminooxy linker. Unlike common alkyl carbamates, this compound features a critical N–O (hydroxylamine) bond, making it a precursor for installing the highly reactive aminooxy (


) motif into small molecules and biologics.

This moiety is essential for oxime ligation chemistries , enabling the stable conjugation of ketones or aldehydes under physiological conditions—a strategy widely employed in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and molecular probes.

Feature Specification
CAS Number 606143-96-8
Chemical Formula

Molecular Weight 240.10 g/mol
Primary Application Introduction of aminooxy handle for oxime ligation
Stability Stable at

; sensitive to strong acids (Boc removal)

CRITICAL DISTINCTION : Do not confuse this compound with tert-butyl (2-bromoethyl)carbamate (CAS 39684-80-5), which lacks the ether oxygen atom. The "ethoxy" nomenclature explicitly denotes the


 connectivity.

Structural Elucidation & Chemical Identity[1][2]

Molecular Architecture

The molecule consists of a tert-butyl carbamate (Boc) protecting group attached to the nitrogen of an O-substituted hydroxylamine. The oxygen is tethered to a 2-bromoethyl chain.[1]

  • Boc Group (

    
    -Bu-O-CO-):  Provides acid-labile protection for the nitrogen, preventing premature polymerization or nucleophilic attack during linker installation.
    
  • Hydroxylamine Linkage (-N-O-): The defining feature. Upon deprotection, the resulting

    
     group is super-nucleophilic towards carbonyls (alpha-effect).
    
  • Alkyl Halide (-CH2-CH2-Br): An electrophilic handle allowing

    
     attachment to nucleophiles (e.g., phenols, amines, thiols) on the target payload.
    
Spectroscopic Signature (Predicted/Validated)
NucleusShift (

, ppm)
MultiplicityAssignment

H NMR
(

)
1.48Singlet (9H)

(Boc)
3.58Triplet (

Hz, 2H)

4.12Triplet (

Hz, 2H)

7.65Broad Singlet (1H)


C NMR
(

)
28.2Boc Methyls
29.8

70.1

82.0Quaternary C (Boc)
156.5Carbonyl (

)

Synthetic Pathways & Mechanistic Insight

The synthesis relies on the selective


-alkylation  of 

-Boc-hydroxylamine. Direct alkylation of hydroxylamine itself leads to uncontrolled

-dialkylation; therefore, the Boc group is essential to block the nitrogen and direct reactivity to the oxygen.
Core Synthesis Protocol

Reaction:


-Boc-hydroxylamine + 1,2-Dibromoethane 

Product
  • Reagents:

    
    -Boc-hydroxylamine (1.0 equiv), 1,2-Dibromoethane (5.0–10.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Mechanism:

    
     displacement of one bromide by the hydroxamate anion.
    
Mechanistic Workflow Diagram

SynthesisPath Start N-Boc-Hydroxylamine (Nucleophile) Inter Transition State (SN2 Attack) Start->Inter Base (DBU/K2CO3) Deprotonation Reagent 1,2-Dibromoethane (Excess Electrophile) Reagent->Inter Prod tert-Butyl N-(2-bromoethoxy)carbamate (Target) Inter->Prod - HBr Side Side Product: Bis-alkylation (Dimer) Inter->Side Stoichiometric Control Failure

Figure 1: Synthetic pathway for the O-alkylation of N-Boc-hydroxylamine. Excess dibromoethane is critical to prevent the product from reacting with a second equivalent of hydroxamate (Side Product).

Experimental Protocol (Step-by-Step)
  • Preparation : In a flame-dried flask under

    
    , dissolve 
    
    
    
    -(tert-butoxycarbonyl)hydroxylamine (1.0 g, 7.5 mmol) in anhydrous MeCN (15 mL).
  • Activation : Add 1,2-dibromoethane (7.0 g, 37.5 mmol, 5 equiv). The excess prevents dimerization.

  • Initiation : Add DBU (1.15 g, 7.5 mmol) dropwise at

    
    .
    
  • Reaction : Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with

    
    ; product is not UV active unless derivatized).
    
  • Workup : Concentrate to remove MeCN. Dilute with EtOAc, wash with 1M HCl (to remove DBU), water, and brine.

  • Purification : Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).

    • Note: The product is an oil that may solidify upon freezing.

Applications in Drug Discovery[5][6]

Oxime Ligation (Bioconjugation)

The primary utility of this linker is to generate Proximal Hydroxylamine derivatives.

  • Workflow :

    • Attach linker to Drug/Ligand via

      
       displacement of Bromide.
      
    • Remove Boc group (TFA/DCM).

    • React exposed

      
       with an aldehyde/ketone on a protein or E3 ligase ligand.
      
  • Advantage : Oximes (

    
    ) are hydrolytically stable compared to hydrazones and do not require copper catalysis (unlike Click chemistry).
    
PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this motif serves as a short, rigid linker that introduces a hydrogen-bond acceptor (ether oxygen) and donor (hydroxylamine NH), which can improve physicochemical properties (solubility) compared to all-carbon chains.

Safety & Handling

  • Alkylating Potential : As a primary alkyl bromide, this compound is a potential alkylating agent. It can react with DNA bases. Handle with gloves and in a fume hood.

  • Thermal Stability : Hydroxamate derivatives can undergo Lossen rearrangement under extreme heat/acid, though Boc protection mitigates this. Store at

    
    .
    

References

  • Teodorescu, M. et al. "Synthesis of N-alkoxy-phthalimides and their conversion to O-alkyl-hydroxylamines." Tetrahedron 60, no. 36 (2004). Link

  • Bauer, L. & Suresh, K.S. "The Synthesis of Hydroxylamine Derivatives." Journal of Organic Chemistry 28, no. 6 (1963). Link

  • PubChem Compound Summary. "tert-Butyl (2-bromoethoxy)carbamate (CAS 606143-96-8)." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: N-Boc-hydroxylamine." Merck KGaA. Link

Sources

A Technical Guide to the Stability and Storage of Tert-Butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl N-(2-bromoethoxy)carbamate is a bifunctional molecule of significant interest to researchers in drug development and medicinal chemistry. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, an ether linkage, and a reactive primary alkyl bromide. This unique combination makes it a valuable intermediate for introducing protected aminoethoxy functionalities in the synthesis of more complex molecules, such as PROTACs, linkers, and other targeted therapeutics. However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. A thorough understanding of its stability profile is therefore critical for ensuring its quality, efficacy, and the reproducibility of experimental results.

This guide provides an in-depth analysis of the chemical stability of tert-butyl N-(2-bromoethoxy)carbamate. It outlines the principal degradation pathways, provides evidence-based recommendations for optimal storage and handling, and details a comprehensive protocol for conducting stability-indicating analyses. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a robust understanding of its chemical behavior over time.

Physicochemical Properties and Inherent Stability Considerations

The stability of tert-butyl N-(2-bromoethoxy)carbamate is dictated by the interplay of its three key functional components: the Boc-carbamate, the ethoxy bridge, and the terminal bromoalkane.

PropertyValue/DescriptionImplication for Stability
Molecular Formula C₇H₁₄BrNO₂-
Molecular Weight 224.1 g/mol -
Physical Form SolidLow melting point suggests sensitivity to thermal stress.
Melting Point 30-32 °CProne to melting and potential degradation at elevated ambient temperatures.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateGood solubility in common organic solvents facilitates its use in reactions but also means solvent choice is critical to avoid unwanted reactions.
Key Functional Groups Boc-carbamate, Ether, Primary Alkyl BromideEach group presents a potential site for degradation (hydrolysis, nucleophilic substitution, elimination).

The Boc group is notoriously labile to acidic conditions, while the primary alkyl bromide is an electrophilic center susceptible to nucleophilic attack. The ether linkage is generally stable but can participate in neighboring group effects. These inherent characteristics necessitate stringent control over storage and handling conditions to prevent the formation of impurities that could compromise subsequent synthetic steps.

Primary Degradation Pathways

Based on the structure of tert-butyl N-(2-bromoethoxy)carbamate, several degradation pathways can be anticipated under suboptimal conditions. These reactions can occur during storage, handling, or within a reaction mixture if incompatible reagents are present.

Acid-Catalyzed Hydrolysis of the Boc-Carbamate

The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. Even trace amounts of acid (e.g., from atmospheric moisture and CO₂ forming carbonic acid, or residual acidic impurities) can catalyze its cleavage.

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield 2-bromoethoxyamine.

cluster_0 Acid-Catalyzed Boc Deprotection A tert-Butyl N-(2-bromoethoxy)carbamate B Protonated Carbamate A->B H⁺ C Carbamic Acid Intermediate + Isobutylene B->C - (CH₃)₃C⁺ D 2-Bromoethoxyamine + CO₂ C->D Decarboxylation

Caption: Acid-catalyzed hydrolysis of the Boc group.

Intramolecular Cyclization (Neighboring Group Participation)

The proximity of the carbamate nitrogen to the electrophilic primary alkyl bromide enables an intramolecular SN2 reaction. This is a significant degradation pathway, particularly in the presence of a base or upon prolonged storage, leading to the formation of a stable, five-membered ring (N-Boc-oxazolidine) and the expulsion of the bromide ion.

cluster_1 Intramolecular Cyclization X tert-Butyl N-(2-bromoethoxy)carbamate Y N-Boc-oxazolidine + Br⁻ X->Y Intramolecular Sₙ2

Caption: Intramolecular cyclization to form N-Boc-oxazolidine.

Thermal Degradation

While generally more stable than acid-catalyzed cleavage, the Boc group can be removed thermally.[1] At elevated temperatures, the carbamate can fragment to generate the free amine, carbon dioxide, and isobutylene.[1][2] Given the low melting point of the compound (30-32 °C), storage at ambient or elevated temperatures can significantly accelerate this process, leading to a loss of purity.

Other Potential Degradation Routes
  • Hydrolysis of the Alkyl Bromide: Although primary alkyl bromides hydrolyze relatively slowly in neutral water, the reaction can be accelerated at higher temperatures or extreme pH, yielding the corresponding alcohol.[3][4]

  • Oxidative Degradation: Strong oxidizing agents are incompatible and can lead to decomposition.[5] The specific products of oxidation are complex and may involve the ether linkage or the bromide-bearing carbon.

  • Photodegradation: While many carbamates exhibit some level of photostability, prolonged exposure to UV light can induce degradation.[6] Photostability testing is recommended for compounds that will be handled outside of amber glassware for extended periods.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The following recommendations are based on the chemical nature of the compound and established best practices for reactive intermediates.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (Freezer) Minimizes all degradation pathways, especially thermal decomposition and intramolecular cyclization. The low melting point makes refrigeration (2-8°C) a less robust option, as temperature fluctuations could lead to freeze-thaw cycles or melting.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents exposure to atmospheric moisture and oxygen. This is critical to inhibit acid-catalyzed hydrolysis (from CO₂ absorption) and potential oxidative degradation.
Container Tightly Sealed, Amber Glass Vial Amber glass protects the compound from light, preventing potential photodegradation. A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress.
Handling Minimize exposure to ambient conditions Aliquot the required amount quickly in a dry environment (e.g., in a glove box or under a stream of inert gas) and promptly return the main container to the freezer. Avoid repeated freeze-thaw cycles.
Incompatibilities Avoid Strong Acids, Strong Bases, and Oxidizing Agents These substances will rapidly degrade the compound through the pathways outlined in Section 2.

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately assessing the purity of tert-butyl N-(2-bromoethoxy)carbamate and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Objective

To develop and validate an HPLC method capable of separating the intact parent compound from its potential degradation products, including 2-bromoethoxyamine and N-Boc-oxazolidine.

Materials and Instrumentation
  • High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid or Trifluoroacetic Acid (HPLC Grade)

  • Reference standards for tert-butyl N-(2-bromoethoxy)carbamate and any known impurities, if available.

Chromatographic Conditions (Starting Point)
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Note: These are starting conditions and should be optimized to achieve adequate separation (resolution > 2) between the parent peak and all impurity peaks.

Forced Degradation Study Protocol

Forced degradation studies are essential to generate the potential degradation products and demonstrate the specificity of the analytical method.[7][8][9]

cluster_2 Forced Degradation Workflow Start Prepare Stock Solution of Compound in Diluent C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->C2 C3 Oxidative Stress (e.g., 3% H₂O₂, RT) Start->C3 C4 Thermal Stress (Solid, 60°C) Start->C4 C5 Photolytic Stress (Solution, ICH Q1B) Start->C5 Analyze Analyze all samples by HPLC-UV/DAD C1->Analyze C2->Analyze C3->Analyze C4->Analyze C5->Analyze Evaluate Evaluate Peak Purity, Resolution, and Mass Balance Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of tert-butyl N-(2-bromoethoxy)carbamate at approximately 1 mg/mL in the chosen diluent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time, monitoring for degradation. Neutralize with HCl before injection. This condition is expected to promote intramolecular cyclization.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in a vial at 60°C for several days. Periodically dissolve a sample in diluent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light conditions as specified in ICH guideline Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10][11] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A Diode Array Detector is highly recommended to assess peak purity and to help identify degradation products by their UV spectra.

Conclusion and Best Practices Summary

The chemical stability of tert-butyl N-(2-bromoethoxy)carbamate is a critical parameter that directly impacts its utility as a synthetic intermediate. Its susceptibility to acid-catalyzed hydrolysis, intramolecular cyclization, and thermal degradation necessitates rigorous control over its storage and handling.

Key Takeaways for Researchers:

  • Prioritize Cold Storage: Always store the compound at -20°C or below under an inert atmosphere.

  • Avoid Incompatibilities: Keep the reagent away from acids, bases, and strong oxidizing agents.

  • Handle with Care: Minimize exposure to ambient air and light. Use dry, inert techniques for aliquoting.

  • Verify Purity: Before use, especially after prolonged storage, verify the purity of the material using a validated analytical method like the HPLC protocol outlined herein. Assume that degradation may have occurred and could impact reaction stoichiometry and yield.

By adhering to these guidelines, researchers can ensure the integrity of tert-butyl N-(2-bromoethoxy)carbamate, leading to more reliable and reproducible scientific outcomes.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. Wordpress. [Link]

  • Loyd, D. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Sathyamoorthi, S., et al. (2025). Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. Chemistry. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Barber, C. M., et al. (2012). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ICH. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Parameter. (2023). Stability Testing for Pharmaceuticals & More. [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]

  • Montanaro, S., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus. International Journal of Photoenergy. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Taroni, C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. [Link]

  • Turel, I., & Ferk, P. (2015). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • PAHO. (2005). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional. Pan American Health Organization. [Link]

  • LibreTexts Chemistry. (2009). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]

  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. [Link]

  • Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Kaufman, D. D. (1970). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of Massachusetts Amherst. [Link]

  • Tona, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]

  • Gricar, E., et al. (2024). Discovery of carbamate degrading enzymes by functional metagenomics. Journal of Biotechnology. [Link]

  • ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation in pharmaceuticals–A regulatory update. Pharmaceutical Technology, 26(2), 24-34. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). [Link]4-oxadiazole-2-thiol/?view=fulltext)

Sources

Methodological & Application

Amine protection using tert-butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization & Linker Strategy using tert-Butyl N-(2-bromoethoxy)carbamate

Executive Summary

This application note details the utility of tert-butyl N-(2-bromoethoxy)carbamate (CAS: 165963-71-3 / Analogues), a specialized bifunctional reagent used primarily in bioconjugation and medicinal chemistry.[1]

Critical Distinction: While often categorized loosely under "amine protection," this reagent is technically an alkylating agent used to install a Boc-protected aminooxy moiety (


).[1] It is not  used to protect an existing amine on a substrate.[1][2] Instead, it reacts with nucleophiles (phenols, thiols, or secondary amines) to tether a masked aminooxy group, which—upon deprotection—serves as a highly chemoselective handle for oxime ligation  with aldehydes or ketones.

This guide covers the reaction mechanism, step-by-step protocols for phenolic alkylation (a common PROTAC/linker strategy), quality control, and troubleshooting.

Chemical Identity & Mechanism

Reagent Structure:


[1]

Mechanism of Action: The reaction proceeds via a classical


 Nucleophilic Substitution .[1]
  • Nucleophile Generation: A base deprotonates the target substrate (e.g., a phenol,

    
    ).[1]
    
  • Attack: The nucleophile attacks the carbon bearing the bromide leaving group.[2]

  • Displacement: Bromide is expelled, forming a stable ether linkage while retaining the Boc-protected aminooxy group.[1][2]

Why use this reagent?

  • Chemoselectivity: The aminooxy group (

    
    ) is far more reactive toward carbonyls (forming oximes) than standard amines, allowing for site-specific conjugation at physiological pH.[1]
    
  • Stability: The Boc group suppresses the nucleophilicity of the oxygen-bound nitrogen, preventing side reactions (like self-alkylation) during the coupling step.

Strategic Workflow (Visualized)

The following diagram outlines the standard workflow for converting a phenolic drug precursor into an oxime-ready intermediate.

G Start Target Molecule (Phenol/Nucleophile) Intermediate Boc-Protected Intermediate Start->Intermediate SN2 Alkylation (DMF, 50-60°C) Reagent tert-Butyl N-(2-bromoethoxy)carbamate (Alkylating Agent) Reagent->Intermediate Base Base Selection (K2CO3 / Cs2CO3) Base->Intermediate Deprotection Acidic Cleavage (TFA/DCM) Intermediate->Deprotection Boc Removal Final Active Aminooxy Linker (-O-NH2) Deprotection->Final Neutralization Oxime Oxime Ligation (Conjugation) Final->Oxime + Aldehyde/Ketone

Figure 1: Strategic workflow for installing an aminooxy linker using tert-butyl N-(2-bromoethoxy)carbamate.[1]

Detailed Protocol: Alkylation of Phenols

This protocol describes the attachment of the linker to a phenolic substrate (e.g., a tyrosine residue or a drug scaffold like Estradiol or Umbelliferone).

Materials Required
  • Substrate: Phenol-containing molecule (1.0 equiv).[1][2]

  • Reagent: tert-butyl N-(2-bromoethoxy)carbamate (1.2 – 1.5 equiv).[1][2]

  • Base: Potassium Carbonate (

    
    , anhydrous) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.[1]
  • Solvent: DMF (anhydrous) or Acetonitrile (MeCN).[1][2]

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to facilitate Finkelstein exchange (Br

    
     I) for faster reaction.[1]
    
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.[1][2]
      
    • Dissolve the Phenolic Substrate (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Deprotonation:

    • Add

      
        (2.0 – 3.0 mmol, 2-3 equiv).
      
    • Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion.

    • Note: The solution often turns yellow/orange upon phenoxide formation.[2]

  • Alkylation:

    • Add tert-butyl N-(2-bromoethoxy)carbamate (1.2 – 1.5 mmol) dropwise (neat or dissolved in minimal DMF).

    • Optional: Add NaI (0.1 mmol) if the substrate is sterically hindered.[1][2]

    • Heat the reaction to 50–60°C .

    • Caution: Do not exceed 80°C. The Boc group is thermally stable up to ~100°C, but the carbamate proton is acidic; excessive heat with base can lead to elimination or decomposition.

  • Monitoring:

    • Monitor via TLC or LC-MS.[1][2]

    • TLC Visualization: The product will be less polar than the starting phenol.[2] It stains well with Ninhydrin (after heating/Boc cleavage on plate) or

      
      .[1][2]
      
    • Reaction time is typically 4–16 hours .[1][2]

  • Workup:

    • Dilute with EtOAc (30 mL) and wash with Water (

      
       mL) to remove DMF.[1][2]
      
    • Wash organic layer with Brine (

      
       mL).[1][2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1][2]

    • Target Yield: 70–90%.[1][2]

Deprotection & Application (Oxime Ligation)

Once the linker is attached, the Boc group must be removed to expose the reactive aminooxy group.

Protocol: Acidolytic Cleavage[1][2]
  • Dissolve the intermediate in DCM (dichloromethane).[1][2]

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% (v/v).[1][2]

    • Alternative: 4M HCl in Dioxane (preferred if acid-sensitive functional groups are present).[1][2]

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate under reduced pressure.

    • Critical: The product will be a TFA salt (

      
      ).[1] For oxime ligation, this salt can often be used directly if the ligation buffer is buffered to pH 4.5–6.0.[2]
      
Application: Oxime Ligation

Mix the deprotected Aminooxy-Linker with an aldehyde/ketone-containing payload in Acetate Buffer (pH 4.5) .[1][2] The reaction is usually quantitative within 1–4 hours, forming a stable oxime ether:


[1]

Technical Data & Troubleshooting

Solvent & Base Compatibility Table
SolventBaseTemp (°C)SuitabilityNotes
DMF

60High Standard condition.[1] Best for polar substrates.[1][2]
MeCN

RefluxHigh Faster reaction; easier workup (MeCN evaporates).[1][2]
THF

0

RT
Medium Risk: Strong base may deprotonate the Boc-NH, causing side reactions.[1] Use only for non-acidic nucleophiles.[1][2]
DCM

RTLow Generally too slow for alkylation with bromides.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure DMF is anhydrous. Keep the reaction under inert atmosphere.
No Reaction Leaving group too slowAdd 10 mol% NaI (Finkelstein catalyst). Increase temp to 60°C.
Side Product N-alkylation of ReagentThe Boc-NH proton is acidic (

).[1] Avoid NaH; stick to Carbonate bases to prevent the reagent from acting as a nucleophile itself.[2]
Boc Loss Thermal instabilityDo not exceed 80°C. Check if the reaction medium became too acidic (unlikely with carbonate bases).[1][2]

References

  • Renaudet, O., & Dumy, P. (2006). "Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation."[2] Organic Letters. (Methodology for aminooxy linker synthesis and usage).

  • Toyokuni, T., et al. (2003). "Synthesis of Aminooxy-Functionalized Linkers for the Preparation of Chemically Defined Glycoconjugates." Bioconjugate Chemistry. (Details on the stability and reactivity of Boc-aminooxy reagents). [1]

  • PubChem Compound Summary. "tert-Butyl N-(2-bromoethoxy)carbamate."[1][2][3] National Center for Biotechnology Information.[1][2] (Chemical properties and safety data).

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Protection and Deprotection." (General reference for Boc chemistry stability and conditions).

Disclaimer: The protocols described herein involve hazardous chemicals (alkylating agents, strong acids).[1] All procedures should be performed in a fume hood with appropriate PPE.[1][2] The author and publisher assume no liability for experimental outcomes.

Sources

Optimizing Alkylation Strategies using tert-butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing tert-butyl N-(2-bromoethoxy)carbamate (CAS: 606143-96-8 / 106984-25-6 derivatives) for the introduction of protected alkoxyamine motifs (


) into target molecules.

Unlike its common analog tert-butyl (2-bromoethyl)carbamate (which installs an ethylamine linker), this reagent installs an oxyamine linker, crucial for subsequent chemoselective ligations (e.g., oxime formation with aldehydes/ketones).

Technical Guide & Standard Operating Procedures

Introduction & Mechanistic Basis

tert-butyl *N_-(2-bromoethoxy)carbamate (Reagent 1 ) is a bifunctional linker featuring a Boc-protected hydroxylamine and a reactive alkyl bromide. It functions primarily as an electrophile in


 reactions.

Key Reactivity Profile:

  • Electrophilic Site: The

    
     bond is susceptible to nucleophilic attack.
    
  • Leaving Group: Bromide (

    
    ).
    
  • Protecting Group: The Boc group masks the nucleophilicity of the nitrogen, preventing self-polymerization and allowing for controlled deprotection post-coupling.

  • Primary Risk:

    
    -Elimination. The presence of the ether oxygen at the 
    
    
    
    -position increases the acidity of the adjacent protons, making the formation of the vinyl ether side product (
    
    
    ) a competitive pathway under strongly basic conditions.
Chemical Structure & Function

Formula:


Role:  Introduction of the 

motif. Downstream Utility: Acidic deprotection yields an

-substituted hydroxylamine (

), which reacts rapidly with aldehydes or ketones to form stable oximes.

Decision Matrix: Reaction Conditions

Select the protocol based on your nucleophile's


 and nucleophilicity.
Nucleophile ClassRepresentative SubstratesRecommended BaseSolventAdditivesTemp
Phenols (

)
Tyrosine, Drug Scaffolds

or

DMF or MeCNKI (0.1 eq)50–60°C
Thiols (

)
Cysteines, Thio-sugars

or DIPEA
DCM or THFNone0°C

RT
Amides/Indoles Indole, Lactams

or

DMF or THFNone0°C

RT
Amines (

)
Piperazines, Morpholines

MeCNKI (0.1 eq)Reflux

Detailed Experimental Protocols

Protocol A: -Alkylation of Phenols (Standard Coupling)

This is the most frequent application, used to convert phenolic drugs or tyrosine residues into alkoxyamine precursors.

Reagents:

  • Substrate (Phenol, 1.0 equiv)

  • tert-butyl N-(2-bromoethoxy)carbamate (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 – 3.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv) – Catalyst

  • Solvent: DMF (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried flask with the Phenol substrate,

    
    , and KI. Add anhydrous DMF and stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol.
    
  • Addition: Add tert-butyl N-(2-bromoethoxy)carbamate (dissolved in minimal DMF) dropwise to the mixture.

  • Reaction: Heat the mixture to 50–60°C .

    • Critical Insight: Do not exceed 80°C. Higher temperatures drastically increase the rate of elimination to the vinyl ether byproduct.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: -Alkylation of Thiols

Thiols are highly nucleophilic and require milder conditions to prevent disulfide formation or elimination.

Reagents:

  • Substrate (Thiol, 1.0 equiv)

  • Reagent 1 (1.1 equiv)[1]

  • Triethylamine (

    
    , 1.5 equiv)
    
  • Solvent: DCM or THF (degassed)

Step-by-Step Procedure:

  • Preparation: Dissolve the Thiol in degassed DCM under

    
     atmosphere.
    
  • Addition: Add

    
     followed immediately by tert-butyl N-(2-bromoethoxy)carbamate at 0°C .
    
  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

  • Workup: Wash with 0.1 M HCl (rapidly) to remove amine base, then brine.

    • Note: Thiols are prone to oxidation; minimize air exposure.

Protocol C: Deprotection (Post-Coupling)

To reveal the reactive oxyamine (


).

Reagents:

  • 4M HCl in Dioxane OR TFA/DCM (1:1 mixture).

Procedure:

  • Dissolve the coupled Boc-intermediate in DCM.

  • Add acid (TFA or HCl/Dioxane) at 0°C.

  • Stir at RT for 1–2 hours.

  • Concentration: Evaporate volatiles under reduced pressure.

    • Caution: The product is an alkoxyamine salt (

      
      ). Do not subject it to basic aqueous workup, or the free base may polymerize or degrade. Store as the HCl/TFA salt.
      

Workflow Visualization & Pathway Analysis

The following diagram illustrates the standard workflow from coupling to oxime ligation, highlighting the critical elimination side-reaction node.

G Start Target Nucleophile (Phenol/Thiol) Base Base Selection (K2CO3 / Cs2CO3) Start->Base Reagent tert-butyl N-(2-bromoethoxy)carbamate (Electrophile) Reagent->Base Intermediate Boc-Protected Intermediate Base->Intermediate SN2 Coupling (50-60°C) SideProduct SIDE REACTION: Vinyl Ether Elimination (Boc-NH-O-CH=CH2) Base->SideProduct High Temp (>80°C) Strong Base (NaH) Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection FinalProduct Oxyamine (R-O-NH2) Deprotection->FinalProduct Oxime Oxime Ligation (Reaction w/ Aldehyde) FinalProduct->Oxime Click Chemistry

Figure 1: Synthetic workflow for installing the oxyamine linker. The red path indicates the elimination risk factor.

Troubleshooting & Optimization

Issue 1: Low Yield / Recovery of Starting Material
  • Cause: The bromide is a moderately good leaving group, but the reaction can be sluggish with sterically hindered phenols.

  • Solution: Add Potassium Iodide (KI, 10-20 mol%) . This generates the in situ alkyl iodide (Finkelstein reaction), which is a significantly better electrophile (

    
    ).
    
Issue 2: Vinyl Ether Formation (Elimination)
  • Observation: Appearance of olefinic protons in NMR (

    
     4.0–6.5 ppm) and loss of the bromide.
    
  • Mechanism: The base deprotonates the

    
    -carbon (adjacent to the ether oxygen), leading to 
    
    
    
    elimination.
  • Solution:

    • Switch from

      
       to 
      
      
      
      (mild effect).
    • Lower the temperature to 40°C and extend reaction time.

    • Avoid strong bases like NaH unless absolutely necessary (e.g., for unreactive amides).

Issue 3: Product Instability after Deprotection
  • Cause: Free alkoxyamines (

    
    ) are nucleophilic and can condense with trace ketones (acetone) or oxidize.
    
  • Solution: Always isolate the deprotected product as the HCl or TFA salt . Only neutralize immediately prior to the next conjugation step.

References

  • Synthesis of Alkoxyamine Linkers

    • Title: "Preparation of O-substituted hydroxylamines via tert-butyl N-(2-bromoethoxy)
    • Context: Describes the fundamental alkylation chemistry and suppression of elimin
    • Source:Journal of Organic Chemistry / Tetrahedron Letters (General reactivity of 2-bromoethyl ethers).
    • Relevant Derivative: See CAS 606143-96-8 (Tert-butyl (2-bromoethoxy)carbamate)
    • URL:[2]

  • Finkelstein Catalysis in Alkylation

    • Title: "Nucleophilic Substitution (SN2)
    • Source:Organic Chemistry Portal.
    • URL:

  • Oxime Ligation Applications

    • Title: "Bioconjug
    • Context: Explains the utility of the motif gener
    • Source:Bioconjug
    • URL:

  • Elimination Side Reactions

    • Title: "Competition between E2 and SN2 Reactions."[3]

    • Context: Theoretical grounding for the vinyl ether side product risk.
    • Source:Master Organic Chemistry.
    • URL:

Sources

Applications of tert-butyl N-(2-bromoethoxy)carbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl N-(2-bromoethoxy)carbamate in Bioconjugation and Linker Design

Abstract

This technical guide details the application of tert-butyl N-(2-bromoethoxy)carbamate (Boc-aminooxy ethyl bromide) as a high-fidelity bifunctional linker. Unlike standard alkyl-amine linkers, this reagent introduces a masked alkoxyamine (


) moiety. Upon deprotection, the alkoxyamine exhibits the "alpha-effect," rendering it a super-nucleophile capable of chemoselective oxime ligation  with aldehydes and ketones under mild, aqueous conditions. This guide covers its utility in PROTAC linker synthesis, glyco-conjugation, and fragment-based drug discovery (FBDD), providing validated protocols for 

coupling, Boc-deprotection, and aniline-catalyzed conjugation.

Chemical Profile & Strategic Value

The Molecule
  • Systematic Name: tert-butyl N-(2-bromoethoxy)carbamate[1][2][3]

  • Functional Logic:

    • Electrophile (

      
      ):  A primary alkyl bromide primed for 
      
      
      
      displacement by nucleophiles (phenols, thiols, amines).
    • Masked Nucleophile (

      
      ):  An acid-labile protected alkoxyamine.
      
  • Key Advantage: It bypasses the use of N-hydroxyphthalimide, eliminating the need for toxic hydrazine deprotection. This makes it compatible with substrates sensitive to nucleophilic cleavage (e.g., esters, thioesters).

Mechanism of Action: The Alpha-Effect

The ultimate utility of this linker lies in the generated alkoxyamine. The adjacent oxygen atom donates electron density into the nitrogen lone pair (


), raising the HOMO energy and increasing nucleophilicity by orders of magnitude compared to primary amines. This allows for oxime ligation  (condensation with carbonyls) to occur at pH 4–7 without the need for reducing agents (e.g., 

), forming a hydrolytically stable

bond.

Strategic Applications

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical for ternary complex formation. This reagent serves as a "short" linker that can be extended via oxime ligation.

  • Workflow: The bromide is coupled to an E3 ligase ligand (e.g., VHL or Cereblon ligand with a phenolic handle). The Boc group is removed, and the resulting alkoxyamine is reacted with an aldehyde-functionalized Target Protein Ligand (Warhead).

Neoglycoconjugates

Reducing sugars exist in equilibrium with their open-chain aldehyde forms. The free alkoxyamine generated from this linker captures this aldehyde, locking the sugar into a stable oxime-linked conjugate. This is the gold standard for creating glycan arrays or glycosylated peptides.

Fragment-Based Drug Discovery (FBDD)

The reagent allows for the rapid "growing" of fragments. A fragment with a nucleophilic handle is alkylated, and the resulting alkoxyamine is screened against a library of aldehydes to probe adjacent binding pockets via dynamic combinatorial chemistry.

Experimental Workflows (Visualized)

The following diagram illustrates the standard "Install-Deprotect-Ligate" workflow, highlighting the critical decision points.

G Start Scaffold-Nu (Phenol/Thiol/Amine) Step1 Step 1: Alkylation (K2CO3, DMF, 50°C) Start->Step1 Reagent Linker Reagent (Boc-NH-O-CH2-CH2-Br) Reagent->Step1 Inter1 Intermediate A (Scaffold-O-NH-Boc) Step1->Inter1 SN2 Coupling Step2 Step 2: Deprotection (4M HCl/Dioxane) Inter1->Step2 Inter2 Active Species (Scaffold-O-NH3+ Cl-) Step2->Inter2 Boc Removal Step3 Step 3: Oxime Ligation (pH 4.5, Aniline Cat.) Inter2->Step3 Target Target-CHO (Aldehyde/Ketone) Target->Step3 Final Final Conjugate (Oxime Linkage) Step3->Final Condensation

Figure 1: The standard synthetic workflow for utilizing tert-butyl N-(2-bromoethoxy)carbamate to generate stable oxime conjugates.

Detailed Protocols

Protocol A: Nucleophilic Coupling ( Alkylation)

Context: Attaching the linker to a phenolic scaffold (e.g., a Tyrosine residue or a small molecule drug precursor).

Reagents:

  • Substrate (Phenol derivative)

  • tert-butyl N-(2-bromoethoxy)carbamate (1.2 equivalents)[1][2]

  • Potassium Carbonate (

    
    , 2.0 equivalents) or Cesium Carbonate (
    
    
    
    , 1.5 equivalents)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (276 mg, 2.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Linker Addition: Add tert-butyl N-(2-bromoethoxy)carbamate (1.2 mmol) dropwise.

    • Critical Note: If the substrate is sterically hindered, add Sodium Iodide (NaI, 0.1 eq) to catalyze the reaction via the Finkelstein reaction (generating the more reactive iodide in situ).

  • Reaction: Heat to 50°C. Monitor via TLC/LC-MS.

    • Warning: Do not exceed 70°C. High temperatures can cause elimination of the bromide to form the vinyl ether or thermal decomposition of the

      
       bond.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).
Protocol B: Boc-Deprotection

Context: Revealing the reactive alkoxyamine.

Procedure:

  • Dissolve the intermediate from Protocol A in minimal DCM.

  • Add 4M HCl in Dioxane (10 equivalents).

    • Alternative: TFA/DCM (1:1) can be used, but the HCl salt is often easier to handle as a stable solid.

  • Stir at room temperature for 1–2 hours. Monitor for disappearance of the Boc signal.

  • Isolation: Remove solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the Alkoxyamine Hydrochloride salt .

    • Storage: Store this salt at -20°C. The free base is less stable and prone to oxidation.

Protocol C: Aniline-Catalyzed Oxime Ligation

Context: Conjugating the alkoxyamine to an aldehyde-tagged protein or small molecule.[4] Expert Insight: The rate-limiting step of oxime ligation is the dehydration of the tetrahedral intermediate. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base with the aldehyde, which the alkoxyamine attacks rapidly [1].[4]

Reagents:

  • Alkoxyamine-Linker-Scaffold (from Protocol B)

  • Target Aldehyde[5]

  • Catalyst: Aniline (100 mM) or p-phenylenediamine (10 mM for faster kinetics)

  • Buffer: 0.1 M Sodium Acetate/Phosphate, pH 4.5 – 6.0.

Procedure:

  • Prepare the buffer solution containing 100 mM Aniline. Adjust pH to 4.5 using acetic acid.

  • Dissolve the Target Aldehyde (100 µM) and Alkoxyamine Scaffold (200 µM) in the buffer.

    • Note: If reagents are insoluble in water, add up to 20% DMSO or MeCN.

  • Incubate at 25°C for 1–4 hours.

  • Purification: For small molecules, use preparative HPLC. For proteins, use size-exclusion chromatography (SEC) or dialysis to remove the aniline catalyst and excess linker.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Elimination of HBr (Vinyl ether formation)Lower temperature to <50°C. Switch base to

(milder) from

or NaH.
Slow Oxime Ligation pH mismatch or lack of catalystEnsure pH is 4.5 (optimal for aniline catalysis). Increase aniline conc. to 100mM.
Boc Group Stable Insufficient acid strengthEnsure anhydrous conditions for HCl/Dioxane. If using TFA, add scavengers (triethylsilane) if the scaffold is cation-sensitive.
Hydrolysis of Oxime pH too low post-reactionOximes are stable at physiological pH but reversible at pH < 2. Store final products in neutral buffer (pH 7.4).

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. Link

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[6] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis. Link

  • PubChem Compound Summary. (2025). "tert-Butyl N-(2-bromoethoxy)carbamate."[1][2][3] National Center for Biotechnology Information. Link

  • Bader, S., et al. (2014). "Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers." New Journal of Chemistry. Link

Sources

Application Note: A Practical Guide to the Synthetic Utility of tert-butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Reagent

tert-Butyl N-(2-bromoethoxy)carbamate is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates two key functionalities: a terminal alkyl bromide, which serves as a potent electrophile for alkylation reactions, and a carbamate nitrogen atom protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement makes it an excellent building block for introducing a protected aminoethoxy moiety onto a variety of nucleophilic substrates.

The primary utility of this reagent lies in its ability to act as a linker, extending a molecule by a two-carbon chain followed by a protected nitrogen atom. Following the alkylation step, the Boc group can be selectively removed under mild acidic conditions, revealing a primary amine for further functionalization.[1][2][3] This two-step sequence is a cornerstone of medicinal chemistry and drug development, particularly in the synthesis of complex amines, polyamines, and various heterocyclic scaffolds.[4][5]

Reagent Profile:

PropertyValue
IUPAC Name tert-butyl N-(2-bromoethoxy)carbamate
Molecular Formula C₇H₁₄BrNO₃
Molecular Weight 240.09 g/mol
CAS Number 577991-03-6 (representative)
Appearance Colorless to pale yellow oil/liquid
Key Functionalities Electrophilic Alkyl Bromide, Acid-Labile Boc-Protected Amine

Core Applications & Mechanistic Considerations

The reactivity of tert-butyl N-(2-bromoethoxy)carbamate is dominated by the electrophilic nature of its primary alkyl bromide. It readily participates in nucleophilic substitution reactions (typically SN2) with a wide range of soft and hard nucleophiles.

  • N-Alkylation: Primary and secondary amines, anilines, and amides can be alkylated to introduce the protected aminoethoxy sidechain. This is a common strategy for building precursors to polyamines or for modifying the properties of a parent molecule.

  • O-Alkylation: Alcohols and phenols react to form the corresponding ethers. This is particularly useful for attaching flexible, amine-terminated linkers to phenolic compounds.

  • S-Alkylation: Thiols are excellent nucleophiles for this reagent, leading to the formation of stable thioethers.

The choice of base and solvent is critical for achieving high yields and selectivity. Non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[6] Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are typically used to effectively solvate the reactants.

Detailed Experimental Protocols

The following protocols provide a self-validating workflow, from the initial alkylation to the final deprotection, yielding a functional primary amine.

Protocol 3.1: General Procedure for N-Alkylation of a Phenolic Nucleophile

This protocol describes a typical Williamson ether synthesis using a substituted phenol as the nucleophile. The same general conditions can be adapted for amine and thiol nucleophiles.

Materials & Equipment:

  • Substituted Phenol (1.0 eq)

  • tert-butyl N-(2-bromoethoxy)carbamate (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).

  • Base Addition: Add cesium carbonate or potassium carbonate (2.0 eq). Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide. Causality Note: The base deprotonates the phenol, generating the more nucleophilic phenoxide anion required for the SN2 attack.

  • Reagent Addition: Add tert-butyl N-(2-bromoethoxy)carbamate (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water and transfer to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers and wash sequentially with water and brine. Trustworthiness Note: Washing with brine helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Boc-protected product.

Protocol 3.2: Boc-Group Deprotection to Unveil the Primary Amine

The Boc group is renowned for its stability to basic and nucleophilic conditions, yet its facile removal under acidic conditions makes it an ideal protecting group.[1][3]

Materials & Equipment:

  • Boc-protected substrate (from Protocol 3.1)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask, magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM). A typical concentration is 0.1 M.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v). Causality Note: The acid protonates the carbonyl oxygen of the carbamate, initiating a cascade that releases the stable tert-butyl cation, carbon dioxide, and the desired free amine.[2]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The product is typically obtained as a TFA salt.

  • Final Processing (Optional):

    • To obtain the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final free amine.

Summary of Typical Reaction Conditions

The following table summarizes common variables for the alkylation protocol, providing a starting point for optimization.

NucleophileBaseSolventTemperature (°C)Typical Time (h)
PhenolCs₂CO₃DMF60 - 706 - 12
AnilineK₂CO₃ACN70 - 80 (reflux)12 - 24
Aliphatic AmineK₂CO₃ACN60 - 704 - 8
ThiophenolK₂CO₃DMF25 - 502 - 6

Visualization of Workflow and Mechanism

The diagrams below illustrate the experimental workflow and the underlying chemical transformations.

G cluster_0 Part 1: Alkylation cluster_1 Part 2: Deprotection A Nucleophile (R-XH) + Base B Add tert-butyl N-(2-bromoethoxy)carbamate A->B C Heat & Stir B->C D Work-up & Purification C->D E Boc-Protected Product D->E F Dissolve in DCM E->F Proceed to Deprotection G Add TFA F->G H Stir at RT G->H I Solvent Removal H->I J Final Amine Product I->J

Caption: High-level experimental workflow from starting materials to the final amine product.

G cluster_alkylation Alkylation (SN2 Mechanism) cluster_deprotection Boc Deprotection (Acid-Catalyzed) Nu R-X:⁻ Reagent Boc-NH-O-CH₂-CH₂-Br Nu->Reagent attack TS_A [R-X---CH₂(Br)---CH₂-O-NH-Boc]‡ Product_A R-X-CH₂-CH₂-O-NH-Boc + Br⁻ TS_A->Product_A Product_A_copy R-X-CH₂-CH₂-O-NH-Boc Product_A->Product_A_copy Isolate then deprotect Protonation R-X-CH₂-CH₂-O-NH-Boc(H⁺) Product_A_copy->Protonation + H⁺ (TFA) Fragmentation R-X-CH₂-CH₂-O-NH₃⁺ + CO₂ + (CH₃)₃C⁺ Protonation->Fragmentation fragmentation Final_Product Final Amine

Caption: Simplified reaction mechanisms for the alkylation and subsequent Boc deprotection steps.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. tert-Butyl N-(2-bromoethoxy)carbamate and its analogues are hazardous chemicals that require careful handling.

  • Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8] It may also cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[9][10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.[9] Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12][13]

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water.[9][11]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][11]

    • If inhaled: Move the person into fresh air.[9][11]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[9]

    • In all cases of exposure, seek immediate medical advice and show the safety data sheet to the doctor in attendance.[9][11]

  • Disposal: Dispose of waste and unused product in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[9][10]

References

  • tert-Butyl N-(2-bromoethyl)carbamate. PubChem. (n.d.). [Link]

  • tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. (n.d.). apicule. [Link]

  • tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. (2025, October 15). EPA. [Link]

  • tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. (2025, August 20). Chemsrc. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). [Link]

  • tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate. PubChem. (n.d.). [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. (n.d.). [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195–2202. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • Tert-butyl n-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate. PubChemLite. (n.d.). [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2025, December). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
  • Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester. (n.d.).
  • tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate. (n.d.). Pharmaffiliates. [Link]

  • Salvatore, R. N., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Organic Letters, 3(16), 2543–2546. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Coupling Reactions with tert-butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing tert-butyl N-(2-bromoethoxy)carbamate. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges, particularly low reaction yields, in your coupling experiments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses the most common and frustrating issue encountered with this reagent: low or inconsistent yields. We will dissect the problem into its fundamental chemical components and provide actionable solutions.

Q1: My coupling reaction with tert-butyl N-(2-bromoethoxy)carbamate is giving a very low yield. What are the primary causes?

Low yield is a symptom, not the root cause. The underlying issues almost always trace back to one of four key areas: inefficient nucleophile activation, competing side reactions, poor reaction kinetics, or reagent instability.

The reaction is a classic bimolecular nucleophilic substitution (SN2).[1] For it to proceed efficiently, a sufficiently nucleophilic species must attack the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.

Here is a systematic workflow to diagnose the issue.

G Start Low Yield Observed Q1 Is your nucleophile sufficiently deprotonated? Start->Q1 Sol1 Action: Re-evaluate Base Choice - Check pKa(Nucleophile) vs. pKa(Base's Conjugate Acid) - Use a stronger base (e.g., NaH, KHMDS for weak acids) - Ensure base is fresh and anhydrous Q1->Sol1 No Q2 Are reactants mutually soluble? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Improve Solubility - Switch to a more polar aprotic solvent (e.g., DMF, DMSO) - Introduce a Phase-Transfer Catalyst (PTC) like TBAB to shuttle the anionic nucleophile into the organic phase. Q2->Sol2 No Q3 Are there significant side products? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Suppress Side Reactions - Lower reaction temperature to favor SN2 over E2 - For primary amine nucleophiles, add carbamate reagent slowly to prevent dialkylation - Use a less sterically hindered base. Q3->Sol3 Yes Q4 Is the reaction simply too slow? Q3->Q4 No Sol3->Q4 Sol4 Action: Enhance Kinetics - Increase reaction temperature moderately (e.g., 60-80 °C) - Increase concentration of reactants - Ensure efficient stirring. Q4->Sol4 Yes End Optimized Yield Q4->End No, re-evaluate starting materials Sol4->End

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: How do I choose the right base for my specific nucleophile (Phenol, Amine, Sulfonamide)?

The choice of base is arguably the most critical factor. The base must be strong enough to deprotonate the nucleophile to a significant extent, creating the required anion for the SN2 attack.

The Causality: A base's effectiveness is determined by comparing the pKa of its conjugate acid to the pKa of the nucleophile. For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher (at least 2-3 pKa units) than the pKa of the nucleophile.

Nucleophile TypeTypical pKa RangeRecommended Bases (in order of increasing strength)Rationale & Key Considerations
Phenols 8 - 11K₂CO₃, Cs₂CO₃, NaOHFor most phenols, potassium or cesium carbonate is sufficient. Cesium carbonate is often superior due to its higher solubility in organic solvents, which enhances reaction rates.[2]
Primary/Secondary Amines 30 - 40K₂CO₃, Et₃N, DIPEADirect alkylation of amines can be complex due to over-alkylation.[3] A mild inorganic base like K₂CO₃ is often used, but careful control of stoichiometry is critical.[4]
Sulfonamides 10 - 12NaH, LiH, K₂CO₃/TBABSulfonamides are more acidic than amines but often require a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hydride (LiH) for complete deprotonation and high yields.[5]

Expert Insight: For challenging couplings, especially with solid-liquid phases (e.g., K₂CO₃ in acetonitrile), a phase-transfer catalyst (PTC) is a powerful tool. A PTC, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the deprotonated nucleophile, shuttling it from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7][8] This can dramatically increase reaction rates and yields.

Q3: My reaction is slow and incomplete, even with the right base. Could it be a solvent or temperature issue?

Yes. Solvent and temperature dictate the kinetics and pathway of an SN2 reaction.

The Causality:

  • Solvent: The ideal solvent for an SN2 reaction is polar and aprotic . Solvents like DMF, DMSO, and acetonitrile are excellent choices. They can dissolve the ionic intermediates and solvate the cation of the base (e.g., K⁺), leaving the nucleophilic anion "naked" and highly reactive. Protic solvents (like ethanol or water) will form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessive heat can favor the competing E2 elimination pathway, especially if a sterically hindered or very strong base is used.[9] A good starting point is 50-80 °C.[10]

G Yield Reaction Yield Base Base Strength (pKa) Base->Yield activates SideProducts Side Products (E2, Dialkylation) Base->SideProducts can promote E2 Nucleophile Nucleophile (pKa, Sterics) Nucleophile->Base determines choice of Nucleophile->SideProducts can dialkylate Solvent Solvent (Polarity, Aprotic) Solvent->Yield enables PTC Phase-Transfer Catalyst (PTC) Solvent->PTC influences need for Temp Temperature Temp->Yield accelerates Temp->SideProducts can promote E2 PTC->Yield enhances (if needed) SideProducts->Yield reduces

Caption: Interplay of parameters affecting reaction outcome.

Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this coupling?

This reaction proceeds via a classic SN2 mechanism . In cases of coupling with alcohols or phenols, it is a specific example known as the Williamson Ether Synthesis .[1][9][11][12]

G SN2 Mechanism: Nucleophile (Nu:⁻) attacks the electrophilic carbon, displacing bromide (Br⁻). Nu Nu:⁻ C CH₂ Nu->C Backside Attack TS Br Br δ⁻ C->Br δ⁺ Boc —CH₂—NHBoc C->Boc Prod_Nu Nu— Prod_Br Br⁻ Prod_C CH₂ Prod_Nu->Prod_C Prod_Boc —CH₂—NHBoc Prod_C->Prod_Boc

Caption: The SN2 reaction mechanism.

Q2: Is the tert-butyl N-(2-bromoethoxy)carbamate reagent stable?

Yes, under standard laboratory conditions, it is a stable compound.[13] However, it should be stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and strong oxidizing agents.[13] The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acid, so all reactions should be conducted under basic or neutral conditions.[14]

Q3: How can I prevent the di-alkylation of my primary amine?

Over-alkylation is a common problem when alkylating primary amines.[3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation. To favor mono-alkylation:

  • Use the amine as the limiting reagent.

  • Slowly add the tert-butyl N-(2-bromoethoxy)carbamate (1.0-1.1 equivalents) to the reaction mixture to maintain its low concentration.[4]

  • Use a large excess of the primary amine , if feasible, and separate it after the reaction.

Experimental Protocols
Protocol 1: General Procedure for O- or N-Alkylation

This protocol provides a robust starting point for most nucleophiles.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 0.2-0.5 M).

  • Deprotonation: Add the appropriate base (e.g., Cs₂CO₃, 1.5 eq; or NaH, 1.2 eq, added portion-wise at 0 °C). Stir the mixture at room temperature for 30-60 minutes.

  • Coupling: Add tert-butyl N-(2-bromoethoxy)carbamate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure Using Phase-Transfer Catalysis (PTC)

Use this protocol for reactions with poor solubility, such as using K₂CO₃ in acetonitrile.

  • Preparation: To a flask, add the nucleophile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and acetonitrile (0.2-0.5 M).

  • Coupling: Add tert-butyl N-(2-bromoethoxy)carbamate (1.1 eq).

  • Reaction: Heat the mixture to 70-82 °C (reflux for acetonitrile) with vigorous stirring. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow steps 5 and 6 from Protocol 1. The PTC catalyst is water-soluble and will be removed during the aqueous work-up.

References
  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
  • Phase Transfer Catalysis Without Solvent.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • tert-Butyl (2-bromoethyl)
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Chem LibreTexts. [Link]

  • Williamson ether synthesis. Lumen Learning. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PMC. [Link]

  • R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]

  • Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Incomplete Boc deprotection of tert-butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Boc Deprotection of tert-butyl N-(2-bromoethoxy)carbamate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl N-(2-bromoethoxy)carbamate and related substrates. Here, we move beyond standard protocols to diagnose and solve issues of incomplete reactions, ensuring you can achieve clean, efficient deprotection.

Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is fundamental to effective troubleshooting. The removal of the Boc group is not merely a hydrolysis; it is an acid-catalyzed elimination that proceeds through several key steps. The reaction is initiated by the protonation of the carbamate, which weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates to yield the desired free amine and carbon dioxide gas.[1][2][3]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocNHR Boc-Protected Amine Protonated Protonated Carbamate BocNHR->Protonated Fast Equilibrium H_ion H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Rate-Limiting Step tBu_cation tert-Butyl Cation (t-Bu⁺) Protonated->tBu_cation Amine Free Amine (as salt) CarbamicAcid->Amine Spontaneous CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutene Isobutylene (gas) tBu_cation->Isobutene Trapped or Reacts Alkylation Side Product (Alkylation) tBu_cation->Alkylation Trapped or Reacts

Caption: Acid-catalyzed mechanism for Boc group removal.

The generation of the highly reactive tert-butyl cation is a critical feature of this mechanism. While it can deprotonate to form innocuous isobutylene gas, it can also act as an aggressive electrophile, leading to unwanted side reactions if not properly managed.[4][5]

Troubleshooting Guide

This section addresses the most common failure mode—incomplete conversion—through a series of targeted questions.

Q1: My Boc deprotection is incomplete after standard reaction times. What are the primary causes?

An incomplete reaction is typically a sign that the activation energy for the rate-limiting fragmentation step has not been overcome for all substrate molecules. This can be traced back to several interrelated factors:

  • Insufficient Acidity: The reaction rate can exhibit a second-order dependence on the acid concentration.[4] A low concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) may be insufficient to maintain the necessary protonation equilibrium, effectively stalling the reaction.

  • Steric Hindrance: Bulky groups near the carbamate can impede the approach of the acid and hinder the conformational changes required for fragmentation, thus slowing the reaction rate.[6]

  • Poor Substrate Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction becomes diffusion-limited, leading to a persistent incomplete conversion. This is particularly relevant for polar substrates in less-polar solvents like dichloromethane (DCM).

  • Inadequate Reaction Time or Temperature: Some substrates are inherently less reactive and simply require more time or gentle heating to achieve full conversion. Deprotections are typically run at room temperature, but sluggish reactions can often be accelerated at 40-50 °C.[7]

Troubleshooting_Workflow decision decision action action start Incomplete Deprotection Observed check_sol Is Substrate Fully Soluble? start->check_sol change_solvent Action: Add co-solvent (e.g., MeOH) or switch to a more polar system check_sol->change_solvent No check_acid Is Acid Conc. Sufficient? (e.g., ≥20% TFA) check_sol->check_acid Yes change_solvent->check_acid increase_acid Action: Increase Acid Concentration (e.g., to 50% TFA) check_acid->increase_acid No check_time Has Reaction Stalled (monitored by TLC/LC-MS)? check_acid->check_time Yes increase_acid->check_time increase_time_temp Action: Increase Reaction Time or Gently Heat (40°C) check_time->increase_time_temp Yes success Reaction Complete check_time->success No consider_alt Action: Consider Alternative Reagent (e.g., HCl/Dioxane) increase_time_temp->consider_alt consider_alt->success

Caption: Decision workflow for troubleshooting incomplete Boc deprotection.

Q2: I'm using a standard TFA/DCM protocol. How can I modify it to ensure complete conversion?

For the specific case of tert-butyl N-(2-bromoethoxy)carbamate, the electronic properties are standard, so optimization should focus on reaction conditions. Below is a summary of adjustments to a typical protocol.

ParameterStandard ConditionRecommended Adjustment & Rationale
TFA Concentration 20-25% (v/v) in DCMIncrease to 50% (v/v) or use neat TFA. This significantly increases the proton concentration, accelerating the initial protonation and subsequent fragmentation steps.[6][8]
Temperature Room Temperature (20-25°C)Gently heat to 40°C. For sterically hindered or electronically deactivated substrates, increased thermal energy helps overcome the activation barrier. Monitor carefully to avoid potential degradation.[7]
Reaction Time 1-2 hoursExtend to 4-12 hours. Monitor progress every 1-2 hours using TLC or LC-MS to determine the point of maximum conversion.[8]
Solvent System 100% DCMAdd a co-solvent. If solubility is an issue, adding a small amount of methanol (5-10%) can improve substrate solubility without interfering with the reaction.
Q3: I'm seeing new, less polar spots on my TLC. What are these side products and how can I prevent them?

The formation of new, less polar byproducts is a classic sign of alkylation by the tert-butyl cation generated during the reaction.[4][5] While the bromoethoxy group itself is not highly nucleophilic, other functionalities within your molecule (e.g., phenols, thiols, indoles) or even the product amine can be susceptible to t-butylation.

Mitigation Strategy: Cation Scavengers

The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause damage.[6][7]

ScavengerTypical ConcentrationUse Case & Rationale
Triethylsilane (TES) 5-10% (v/v)General Purpose. Reduces the tert-butyl cation to isobutane. It is volatile and easily removed during work-up.
Anisole 5-10% (v/v)Protects electron-rich aromatics. Acts as a sacrificial aromatic substrate for Friedel-Crafts alkylation by the tert-butyl cation.
Thioanisole 5-10% (v/v)Protects sulfur-containing residues (e.g., methionine). The sulfur atom is highly nucleophilic and effectively traps the cation.

Experimental Protocols & Best Practices

Protocol 1: Optimized Deprotection with TFA in DCM

This protocol includes the use of a scavenger as a best practice for clean deprotection.

  • Preparation: Dissolve the tert-butyl N-(2-bromoethoxy)carbamate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition: Add triethylsilane (TES, 0.5 eq, ~5% v/v) to the solution and stir for 2 minutes.

  • Acid Addition: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v). For example, add a volume of TFA equal to the volume of DCM used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC (Typical eluent: 10% MeOH in DCM). The starting material will have a higher Rf than the polar amine salt product. A ninhydrin stain can be used to visualize the primary amine product, which typically appears as a purple or yellow spot.[6][9]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt can be used directly or neutralized.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM or ethyl acetate, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[8][10]

Protocol 2: Alternative Deprotection with HCl in 1,4-Dioxane

This is an excellent alternative if TFA proves problematic or if a crystalline hydrochloride salt is desired.

  • Preparation: Dissolve the tert-butyl N-(2-bromoethoxy)carbamate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or DCM) or suspend it directly in 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The product amine hydrochloride salt may precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

  • Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether to remove non-polar impurities.[8] If the product remains in solution, remove the solvent and excess HCl in vacuo to yield the crude amine hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My product is a sticky oil after removing TFA. How can I get a solid? This is common for TFA salts.[11] You can try precipitating the salt by dissolving the oil in a minimal amount of DCM or methanol and adding a large volume of cold diethyl ether with vigorous stirring. Alternatively, converting the TFA salt to an HCl salt by dissolving the oil in a minimal amount of solvent and bubbling HCl gas through it (or adding an ethereal HCl solution) can often yield a crystalline solid.

Q2: Is it necessary to neutralize the amine salt before the next step? It depends entirely on the subsequent reaction. If the next step is a nucleophilic addition or a coupling reaction that requires a free base (e.g., amide coupling, reductive amination), then neutralization is essential.[10] However, if the amine salt is sufficiently soluble and the next reaction is compatible with its acidic nature, it can often be used directly.

Q3: Can the bromoethoxy group be affected by the acidic conditions? The C-Br bond and the ether linkage in the 2-bromoethoxy group are generally stable to the standard acidic conditions (TFA/DCM, HCl/dioxane) used for Boc deprotection.[12] These conditions are not typically harsh enough to cause significant cleavage or substitution. However, prolonged exposure to very strong acids at elevated temperatures should be avoided as a general precaution.

References

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Awuah, E., & Akpe, A. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Chemical Society of Pakistan, 34(3). [Link]

  • Reddit r/chemistry. (2014). Removal of Boc protecting group as workup?. [Link]

  • Vigorita, M. S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit r/Chempros. (2023). Boc De-protection. [Link]

  • Royal Society of Chemistry. Supporting Information for Polymer Chemistry. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hoagland, R. E. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 46(8), 3337–3343. [Link]

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Technical Support Center: Preventing Dimerization of tert-Butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl N-(2-bromoethoxy)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted dimerization of this versatile reagent during their experiments. By understanding the underlying mechanism and the factors that influence this side reaction, you can significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is tert-butyl N-(2-bromoethoxy)carbamate and what is it used for?

Tert-butyl N-(2-bromoethoxy)carbamate is a bifunctional molecule commonly used in organic synthesis. It contains a Boc-protected amine and a bromoethoxy group. This structure makes it an ideal reagent for introducing a protected aminoethoxy linker onto various molecules, which is a common strategy in the development of pharmaceuticals and bioconjugates.

Q2: I am seeing an unexpected, higher molecular weight byproduct in my reaction. Could it be a dimer of tert-butyl N-(2-bromoethoxy)carbamate?

It is highly probable. Dimerization is a known side reaction of this reagent, especially under certain conditions. The dimer would have a molecular weight of approximately 448.34 g/mol , which is double that of the monomer (224.10 g/mol ). You can confirm its presence using analytical techniques like mass spectrometry and NMR spectroscopy.

Q3: What causes the dimerization of tert-butyl N-(2-bromoethoxy)carbamate?

Dimerization is primarily caused by a base-catalyzed intermolecular nucleophilic substitution (SN2) reaction. In the presence of a base, the nitrogen atom of the carbamate group in one molecule can be deprotonated, turning it into a potent nucleophile. This nucleophilic nitrogen then attacks the electrophilic carbon atom attached to the bromine in a second molecule, displacing the bromide ion and forming a new N-C bond, resulting in the dimer.

Q4: What reaction conditions favor the dimerization process?

Several factors can promote dimerization:

  • Presence of a strong base: Strong bases readily deprotonate the carbamate nitrogen, increasing the concentration of the nucleophilic species.

  • High concentration of the reagent: A higher concentration increases the probability of intermolecular collisions and, therefore, the rate of dimerization.

  • Elevated temperatures: Higher temperatures can accelerate the rate of the SN2 reaction.

  • Certain solvents: Polar aprotic solvents can stabilize the transition state of the SN2 reaction, potentially increasing the rate of dimerization.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving dimerization issues in your experiments.

Identifying the Dimer

First, it is crucial to confirm that the observed byproduct is indeed the dimer.

Analytical TechniqueExpected Observation for Dimer
Mass Spectrometry (MS) Look for a peak corresponding to the dimer's molecular weight (e.g., [M+H]⁺ at m/z 449.35 or [M+Na]⁺ at m/z 471.33).
Nuclear Magnetic Resonance (NMR) Spectroscopy Compare the spectrum of your product mixture with that of the starting material. The dimer will have a more complex spectrum, with characteristic shifts for the newly formed N-CH₂-CH₂-O linkage. Specifically, look for the disappearance of the N-H proton signal and the appearance of new signals in the aliphatic region.
Thin Layer Chromatography (TLC) The dimer will likely have a different Rf value than the starting material, typically appearing as a less polar spot.
Preventative Measures & Protocol Optimization

Once dimerization is confirmed, the following strategies can be employed to minimize its formation.

ParameterRecommendationRationale
Choice of Base Use a weaker, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) instead of strong bases like sodium hydride or lithium diisopropylamide (LDA).Weaker bases are less likely to deprotonate the carbamate nitrogen, thereby reducing the concentration of the nucleophilic species responsible for dimerization.
Order of Addition Add the tert-butyl N-(2-bromoethoxy)carbamate slowly and in a controlled manner to the reaction mixture containing your substrate and the base.This "slow addition" or "high dilution" technique keeps the instantaneous concentration of the reagent low, favoring the desired intramolecular or intermolecular reaction with your substrate over self-dimerization.
Reaction Temperature Conduct the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate. Often, starting at 0 °C and slowly warming to room temperature is effective.Lower temperatures decrease the rate of all reactions, but can disproportionately slow down the undesired dimerization, which may have a higher activation energy.
Concentration Run the reaction at a lower concentration.Diluting the reaction mixture reduces the frequency of intermolecular collisions between two molecules of the reagent, thus minimizing the chance of dimerization.
Solvent Choose a solvent that is optimal for your desired reaction but may not be ideal for the SN2 dimerization. For instance, if your primary reaction is not an SN2 type, you might select a less polar solvent.The choice of solvent can influence the rate of SN2 reactions. Experimentation with different solvents may be necessary.

Experimental Protocols

Here are two detailed protocols: one for a typical reaction where dimerization can be a problem, and a second optimized protocol to minimize this side reaction.

Protocol 1: Standard Alkylation (Prone to Dimerization)

This protocol illustrates a common scenario where dimerization might occur.

Materials:

  • Substrate with a nucleophilic group (e.g., a phenol)

  • tert-Butyl N-(2-bromoethoxy)carbamate

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the phenol in anhydrous DMF, add NaH at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of tert-butyl N-(2-bromoethoxy)carbamate in DMF in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In this protocol, the use of a strong base (NaH) and the single-portion addition of the alkylating agent can lead to significant dimer formation.

Protocol 2: Optimized Alkylation (Minimizing Dimerization)

This protocol incorporates the preventative measures discussed above.

Materials:

  • Substrate with a nucleophilic group (e.g., a phenol)

  • tert-Butyl N-(2-bromoethoxy)carbamate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Standard workup and purification reagents

Procedure:

  • To a mixture of the phenol and Cs₂CO₃ in anhydrous MeCN, stir at room temperature.

  • Prepare a dilute solution of tert-butyl N-(2-bromoethoxy)carbamate in anhydrous MeCN.

  • Add the solution of the carbamate dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Perform a standard aqueous workup.

  • Purify the product by column chromatography.

This optimized protocol uses a weaker base and slow addition to significantly reduce the formation of the dimer.

Visualizing the Problem and Solution

Dimerization Mechanism

The following diagram illustrates the base-catalyzed intermolecular SN2 reaction leading to the dimerization of tert-butyl N-(2-bromoethoxy)carbamate.

Dimerization_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Monomer1 tert-Butyl N-(2-bromoethoxy)carbamate DeprotonatedMonomer Deprotonated Carbamate (Nucleophile) Monomer1->DeprotonatedMonomer + B: Base Base (e.g., B:) Base->DeprotonatedMonomer ProtonatedBase BH⁺ Monomer2 tert-Butyl N-(2-bromoethoxy)carbamate (Electrophile) Dimer Dimer DeprotonatedMonomer->Dimer Attacks Electrophilic Carbon Monomer2->Dimer Bromide Br⁻ Dimer->Bromide - Br⁻ caption Base-catalyzed dimerization of tert-butyl N-(2-bromoethoxy)carbamate.

Caption: Base-catalyzed dimerization mechanism.

Recommended Experimental Workflow

This workflow diagram summarizes the key steps to prevent dimerization.

Workflow start Start Reaction Setup choose_base Select Weak, Non-nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) start->choose_base dissolve_substrate Dissolve Substrate and Base in Anhydrous Solvent choose_base->dissolve_substrate prepare_reagent Prepare Dilute Solution of tert-Butyl N-(2-bromoethoxy)carbamate dissolve_substrate->prepare_reagent slow_addition Add Reagent Solution Dropwise (Syringe Pump) prepare_reagent->slow_addition low_temp Maintain Low Temperature (e.g., 0 °C to RT) slow_addition->low_temp monitor Monitor Reaction by TLC/LC-MS low_temp->monitor workup Workup and Purification monitor->workup end Pure Product workup->end caption Optimized workflow to prevent dimerization.

Caption: Optimized workflow to prevent dimerization.

References

  • General Carbamate Chemistry and Protection Strategies

    • Title: Greene's Protective Groups in Organic Synthesis
    • Source: Wiley
    • URL: [Link]

  • SN2 Reaction Mechanism

    • Title: The SN2 Reaction Mechanism
    • Source: Master Organic Chemistry
    • URL: [Link][1]

  • Title: Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)
  • Analytical Characterization of Carbamates and Related Compounds by NMR

    • Title: 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds
    • Source: ResearchG
    • URL: [Link][2][3]

  • Title: SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)

Sources

Managing steric hindrance in tert-butyl N-(2-bromoethoxy)carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl N-(2-bromoethoxy)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for introducing a protected amino-oxy-ethyl moiety. The unique structure of this compound, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, presents distinct challenges, primarily related to steric hindrance. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

The core structure, (CH₃)₃CO-C(=O)NH-O-CH₂CH₂-Br, is an electrophile designed for nucleophilic substitution at the primary carbon bearing the bromide. However, the spatial volume occupied by the Boc-amino-oxy group can significantly impede the approach of a nucleophile, slowing down the desired Sₙ2 reaction and potentially favoring side reactions. This guide explains the causality behind these issues and offers field-proven solutions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My alkylation reaction is extremely slow or stalls completely. The primary starting material, tert-butyl N-(2-bromoethoxy)carbamate, remains largely unconsumed even after prolonged reaction times.

A1: This is a classic manifestation of steric hindrance impeding an Sₙ2 reaction. The nucleophilic attack on the carbon atom bonded to bromine is sterically shielded by the bulky tert-butyl group. The rate of an Sₙ2 reaction is highly sensitive to the size of both the electrophile's substituent and the incoming nucleophile.[1][2]

Root Cause Analysis:

  • Steric Shielding: The Boc-amino-oxy group, while several atoms away, can fold to effectively block the backside attack trajectory required for the Sₙ2 mechanism.

  • Poor Nucleophile: Weak or bulky nucleophiles will struggle to access the sterically congested electrophilic center.

  • Suboptimal Reaction Conditions: Insufficient thermal energy or an inappropriate solvent can fail to overcome the activation energy barrier heightened by steric repulsion.

Solutions & Protocols:

  • Strategy 1: In Situ Halogen Exchange (Finkelstein Reaction) Bromides are good leaving groups, but iodides are substantially better and the C-I bond is longer, which can slightly reduce steric congestion in the transition state.[3] Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) will convert the bromide to the more reactive iodide in situ, often dramatically accelerating the reaction.[4][5]

  • Strategy 2: Temperature & Solvent Optimization Increasing the reaction temperature provides the necessary energy to overcome the steric barrier. However, this must be balanced against potential decomposition.[6] Polar aprotic solvents like DMF or DMSO are superior for Sₙ2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[7]

ParameterRecommendationRationale
Solvent Anhydrous DMF, DMSO, or AcetonitrilePromotes Sₙ2 kinetics; avoids solvating the nucleophile.[7]
Temperature 60–100 °C (monitor for decomposition)Provides energy to overcome the steric activation barrier.
Catalyst 0.1–0.2 eq. NaI or TBAIConverts bromide to the more reactive iodide in situ.[5]
Concentration 0.1–0.5 MHigher concentration can increase reaction rate.

Below is a visual workflow for troubleshooting low-conversion reactions.

G start Low or No Conversion check_sm Is Starting Material (SM) Present on TLC/LCMS? start->check_sm yes_sm Yes, SM is major spot check_sm->yes_sm  Yes no_sm No, SM is consumed check_sm->no_sm  No strategy Implement Rate Acceleration Strategy yes_sm->strategy side_rxn Investigate Side Reactions no_sm->side_rxn add_cat Add 0.1 eq. NaI or TBAI strategy->add_cat Strategy 1 inc_temp Increase Temp to 80°C strategy->inc_temp Strategy 2 change_solv Switch to DMF or DMSO strategy->change_solv Strategy 3 monitor Monitor Reaction Progress add_cat->monitor inc_temp->monitor change_solv->monitor check_elim Check for Alkene byproducts (See Q2) side_rxn->check_elim check_decomp Check for decomposition (Baseline, multiple spots) side_rxn->check_decomp success Reaction Complete monitor->success

Caption: Troubleshooting workflow for low-yield reactions.
Q2: My reaction produces a significant amount of what appears to be an elimination byproduct.

A2: You are likely observing a competing E2 elimination reaction. This pathway is favored by strong, sterically hindered bases which can more easily abstract a proton from the β-carbon than perform a sterically demanding Sₙ2 attack.

Solutions & Protocols:

  • Select a Weaker, Less Hindered Base: If your nucleophile requires deprotonation first, switch from a bulky base like potassium tert-butoxide to a base with a larger, softer cation and less steric bulk, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[8] Cs₂CO₃ is often highly effective due to its high solubility in polar aprotic solvents.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy and are more sensitive to temperature increases than substitution reactions. Running the reaction at the lowest feasible temperature will favor the Sₙ2 pathway.

  • Use a Non-Basic Nucleophile: If possible, use a neutral nucleophile (e.g., an amine that is sufficiently nucleophilic without pre-deprotonation) to avoid the presence of a strong base altogether.

Frequently Asked Questions (FAQs)

Q1: How does the Boc group sterically hinder the reaction?

A1: The tert-butyl group is one of the bulkiest substituents used in organic synthesis. While it is not directly attached to the reaction center, the rotational freedom of the single bonds in the –O–CH₂CH₂–O–NH–Boc chain allows the Boc group to occupy space near the electrophilic –CH₂Br carbon. This conformationally shields the carbon from the nucleophile's approach, as illustrated below.

G cluster_reagents Sₙ2 Attack on tert-Butyl N-(2-bromoethoxy)carbamate Nu Nu: C_alpha C Nu->C_alpha Hindered Attack Trajectory Br Br C_alpha->Br δ+ H1 H C_alpha->H1 H2 H C_alpha->H2 C_beta_link —CβH₂—O—NH—Boc C_alpha->C_beta_link shield

Caption: Steric shielding of the electrophilic carbon by the Boc group.
Q2: What is the recommended class of base for reactions involving this reagent?

A2: The ideal base is strong enough to deprotonate your nucleophile (if necessary) but is not so hindered that it promotes elimination. Carbonate bases are often the best choice.

BaseFormulaTypeProsCons
Cesium Carbonate Cs₂CO₃Weak, softExcellent solubility in DMF/ACN; promotes Sₙ2 ("cesium effect").[8]Higher cost.
Potassium Carbonate K₂CO₃Weak, hardInexpensive, widely available.Poor solubility can lead to slow, heterogeneous reactions.[5]
Sodium Hydride NaHStrong, non-nucleophilicIrreversible deprotonation; drives reactions to completion.Highly reactive, requires inert atmosphere; can promote elimination at high temps.
Potassium t-butoxide KOtBuStrong, hinderedVery strong base.High propensity to cause E2 elimination. (Not Recommended)
Q3: Is tert-butyl N-(2-bromoethoxy)carbamate stable?

A3: The compound is reasonably stable under recommended storage conditions (cool, dry place).[9] However, the Boc protecting group is labile to strong acids.[10][11] At elevated temperatures (>100-120 °C) for prolonged periods, thermal decomposition can occur. It is also incompatible with strong oxidizing agents.[9] Always monitor reactions by TLC or LC-MS to check for decomposition.

Optimized Protocol: Catalyst-Assisted Alkylation of 4-Methoxyphenol

This protocol provides a robust starting point for the alkylation of a moderately hindered nucleophile, incorporating strategies to mitigate steric hindrance.

Materials:

  • 4-Methoxyphenol (1.0 eq.)

  • tert-Butyl N-(2-bromoethoxy)carbamate (1.2 eq.)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq.)

  • Sodium Iodide (NaI, 0.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 eq.), cesium carbonate (1.5 eq.), and sodium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the 4-methoxyphenol.

  • Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Add tert-butyl N-(2-bromoethoxy)carbamate (1.2 eq.) to the mixture as a solution in a small amount of anhydrous DMF.

  • Heating: Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the starting phenol is consumed (typically 8-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

References

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. Chemphyschem, 14(17), 3936–3943. [Link]

  • Li, W., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health. [Link]

  • Siriwardane, R., et al. (2017). Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA. ResearchGate. [Link]

  • Vericella, J. J., et al. (2015). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Chemsrc. (2025). tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. Chemsrc.com. [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). A-Level Chemistry. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]

  • Reddit user discussion on N-Alkylation. (2016). r/chemistry on Reddit. [Link]

  • Reddit user discussion on N-Alkylations using alkyl bromides. (2021). r/Chempros on Reddit. [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Organic-chemistry.org. [Link]

  • Steric Hindrance in SN1 and SN2 Reactions. (2025). Chemistry Steps. [Link]

  • Optimization of Reaction Conditions for tert-Butyl Octyl Ether (2) Formation. (2017). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to PEG Linkers: Profiling tert-butyl N-(2-bromoethoxy)carbamate Against Modern Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of bioconjugation and drug development, the linker molecule connecting a biological moiety to a payload is a critical determinant of the final conjugate's success. Polyethylene glycol (PEG) linkers have become indispensable tools, prized for their ability to enhance solubility, improve pharmacokinetics, and reduce the immunogenicity of bioconjugates.[1][2] This guide provides an in-depth comparison of a foundational building block, tert-butyl N-(2-bromoethoxy)carbamate , with the diverse and highly engineered PEG linkers available today.

While tert-butyl N-(2-bromoethoxy)carbamate offers a straightforward approach to introducing a short, protected amino-PEG unit, its performance characteristics often diverge significantly from modern alternatives designed for high-stakes applications like Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems.[] This document will dissect these differences, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights needed to make informed linker selections. We will explore the causality behind experimental choices, compare performance metrics, and provide validated protocols to bridge theory with practice.

Section 1: Foundational Chemistry of tert-butyl N-(2-bromoethoxy)carbamate

Tert-butyl N-(2-bromoethoxy)carbamate is a heterobifunctional linker characterized by three key chemical features: a Boc-protected amine, a bromoethyl reactive group, and a single ethylene glycol unit.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[4] Its primary advantage is its stability under basic and nucleophilic conditions while being readily removable under anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA). This allows for a two-step conjugation strategy where the bromo end is reacted first, followed by deprotection and subsequent modification of the newly revealed primary amine.

  • Bromoethyl Reactive Group: The bromoethyl moiety reacts with nucleophiles, primarily thiols (from cysteine residues) and to a lesser extent, amines (from lysine residues), via an alkylation reaction. This reaction forms a stable C-S (thioether) or C-N bond.

  • Single Ethoxy Spacer: The -(CH₂-CH₂-O)- spacer is the shortest possible PEG unit. While it provides some spatial separation between the conjugated molecules, its contribution to hydrophilicity and steric masking is minimal compared to longer PEG chains.

Below is a diagram comparing the structure of tert-butyl N-(2-bromoethoxy)carbamate with a more complex, modern PEG linker.

G cluster_0 tert-butyl N-(2-bromoethoxy)carbamate cluster_1 Alternative: Maleimide-PEG4-NHS Ester mol1 mol2 lab1 Key Features: - Boc-protected amine - Bromoethyl reactive group - Single PEG unit (n=1) lab2 Key Features: - Thiol-reactive Maleimide - Amine-reactive NHS Ester - Discrete PEG4 chain (n=4)

Caption: Decision workflow for selecting an appropriate PEG linker based on application.

Scenario A: Antibody-Drug Conjugates (ADCs)

For modern ADCs, tert-butyl N-(2-bromoethoxy)carbamate is generally unsuitable for several reasons:

  • Lack of Specificity: Its reactivity profile makes it difficult to control the DAR.

  • Minimal PEG Benefit: It does not improve the solubility of hydrophobic payloads, a common challenge in ADC development. [5]3. Non-Cleavable Nature: While non-cleavable ADCs exist, many modern ADCs rely on cleavable linkers for efficient intracellular drug release. [][6] A state-of-the-art ADC would instead use a linker like Maleimide-PEG8-Val-Cit-PAB , which provides site-specific conjugation (maleimide), enhanced PK (PEG8), and enzyme-cleavable payload release (Val-Cit peptide). [7]

Scenario B: Small Molecule Synthesis and Surface Modification

The subject linker remains a valuable and cost-effective building block in synthetic chemistry. [8][9]It can be used to:

  • Introduce a short, protected amine spacer onto a small molecule.

  • Functionalize surfaces (e.g., nanoparticles, beads) where a high degree of homogeneity is not required.

  • Serve as a precursor for synthesizing more complex, custom linkers.

Section 5: Detailed Experimental Protocols

CAUTION: These protocols are for informational purposes. All lab work should be conducted with appropriate personal protective equipment (PPE) and safety precautions.

Protocol 1: General Procedure for Protein Thiol Alkylation

This protocol demonstrates the basic use of tert-butyl N-(2-bromoethoxy)carbamate with a protein containing a free thiol.

  • Protein Preparation: Dissolve the thiol-containing protein (e.g., Bovine Serum Albumin, BSA) in a phosphate buffer (50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5). Ensure the protein concentration is between 2-10 mg/mL.

  • Linker Preparation: Prepare a 100 mM stock solution of tert-butyl N-(2-bromoethoxy)carbamate in a dry, water-miscible solvent like DMSO.

  • Reaction: Add a 20-fold molar excess of the linker stock solution to the protein solution. The rationale for a large excess is to drive the relatively slow alkylation reaction to completion.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted linker via dialysis or a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation using techniques like MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linker.

Protocol 2: Site-Specific Cysteine Conjugation using a Maleimide-PEG Linker

This protocol highlights the precision of modern linkers for conjugating to a specific cysteine on an antibody (e.g., a ThioMab).

  • Antibody Reduction (Self-Validating Step): Before conjugation, any interchain disulfides must be selectively reduced to expose the cysteine thiols. Incubate the antibody (5-10 mg/mL in PBS) with a 50-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 2 hours at 37°C. The validation comes from analyzing the reduced antibody by non-reducing SDS-PAGE, where a shift from the intact antibody band to heavy and light chain bands confirms successful reduction.

  • Buffer Exchange: Immediately remove TCEP using a desalting column, exchanging the antibody into a déassed phosphate buffer (50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0). Using degassed buffer is critical to prevent re-oxidation of the free thiols.

  • Linker Preparation: Prepare a 10 mM stock solution of a Maleimide-PEG-Payload conjugate in DMSO.

  • Conjugation: Add a 5-fold molar excess of the maleimide linker to the reduced antibody. The lower excess compared to Protocol 1 is possible due to the high efficiency and specificity of the maleimide-thiol reaction.

  • Incubation: Incubate for 1 hour at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess linker-payload and quenching agent.

  • Characterization: Analyze the final product using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, confirming the homogeneity of the product.

Conclusion and Future Perspectives

Tert-butyl N-(2-bromoethoxy)carbamate is a foundational chemical tool with utility in applications where simplicity and cost are paramount. Its stable backbone and dual functionality make it a reliable building block for organic synthesis and basic surface modification.

However, for the demanding field of targeted therapeutics, its limitations in specificity, reaction efficiency, and pharmacokinetic modification are significant. The evolution of bioconjugation has led to a sophisticated toolbox of PEG linkers that offer precise control over every aspect of the conjugate's design—from its stability and solubility to the specific mechanism of its payload release. [10][6][11]As the field moves towards more complex constructs like multi-drug ADCs and multifunctional biologics, the demand for highly engineered, monodisperse, and often cleavable linkers will continue to grow, pushing simple building blocks into more niche, supportive roles.

References
  • PurePEG. (2025, July 1). Cleavable vs.
  • AxisPharm. (2024, September 24).
  • PurePEG. (2025, July 23). Cleavable vs.
  • Benchchem.
  • PurePEG. (2025, July 1).
  • BroadPharm. (2020, December 11).
  • Precise PEG.
  • PurePEG. (2025, July 1). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
  • Creative PEGWorks. (2023, November 8).
  • BOC Sciences.
  • PubMed. (2013, February 21). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol)
  • PurePEG. (2025, September 29). PEG Linker Selection Guide.
  • Technology Networks.
  • JenKem Technology. (2024, January 26).
  • BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
  • ChemPep. Overview of PEG Linkers.
  • Thermo Fisher Scientific - US. Polyethylene Glycol (PEG)
  • ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry.
  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • Calvo, P., et al. (2018, November 8). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences.
  • ADC Review. (2018, June 29).
  • ChemicalBook. (2026, January 13). tert-Butyl N-(2-bromoethyl)
  • apicule. tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5)
  • ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis?
  • PubMed. (2025, December 25). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis.
  • Raines Lab. BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia.
  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Vankayala, S. L., & T. S. K., Singh. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

Mass spectrometry analysis of tert-butyl N-(2-bromoethoxy)carbamate products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of tert-butyl N-(2-bromoethoxy)carbamate . This compound is a critical bifunctional linker used in the synthesis of PROTACs and bioconjugates, featuring an electrophilic alkyl bromide and an acid-labile Boc-protected hydroxylamine.

A Comparative Technical Guide for Method Optimization

Executive Summary

tert-Butyl N-(2-bromoethoxy)carbamate presents a unique analytical challenge due to the juxtaposition of a thermally labile protecting group (Boc) and a halogenated moiety (Bromine). Standard MS protocols often lead to in-source fragmentation, stripping the Boc group and yielding spectra that mimic degradation products.

This guide compares Standard ESI-MS/MS (Triple Quadrupole) against High-Resolution Soft-Ionization MS (Q-TOF/Orbitrap) . We establish that while Triple Quad methods are superior for routine quantification, High-Resolution Soft-Ionization is the requisite standard for structural validation and impurity profiling (e.g., HBr elimination).

Critical Analytical Challenges

Before selecting a method, the analyst must account for three intrinsic molecular behaviors:

  • Thermal & Acid Instability (Boc Group): The tert-butoxycarbonyl (Boc) group undergoes a McLafferty-like rearrangement or acid-catalyzed cleavage, losing isobutene (

    
    , -56 Da) and 
    
    
    
    (-44 Da). In "hard" ionization sources (e.g., APCI or high-voltage ESI), the parent ion
    
    
    is often absent.
  • Isotopic Signature (Bromine): The presence of

    
     and 
    
    
    
    in a near 1:1 ratio creates a distinct "twin-peak" isotopic envelope. This is the primary identifier for the intact alkyl bromide chain.
  • Adduct Formation: Due to the carbamate oxygen atoms, this molecule avidly forms sodium

    
     and ammonium 
    
    
    
    adducts, which are often more stable than the protonated species.

Comparative Analysis: Method Performance

The following table contrasts the performance of the three primary MS approaches.

FeatureMethod A: Standard ESI-QqQ Method B: High-Res Soft ESI (Q-TOF) Method C: APCI-MS
Primary Application Routine Quantitation (PK/Screening)Structural Validation & PurityNot Recommended
Ionization Energy Moderate (3-5 kV)Soft / Cold SprayHigh (Corona Discharge + Heat)
Parent Ion Visibility Low (

often fragments)
High (

dominant)
Very Low (Thermal degradation)
Isotopic Fidelity Low Resolution (Unit mass)High Resolution (<5 ppm error)Low Resolution
Impurity Detection Good for known targets (MRM)Excellent (Unknowns/Adducts)Poor (False positives via degradation)
Key Risk False negative for "Intact Product" due to in-source fragmentation.Higher data storage/cost.Thermal cleavage of Boc group mimics chemical impurity.
Expert Insight:

Avoid APCI. While APCI is typically preferred for non-polar alkyl halides, the heat required for nebulization (


C) will thermally cleave the Boc group of this carbamate before ionization occurs. This leads to a false conclusion that the reagent has degraded. Use ESI with optimized source temperatures. 

Fragmentation & Signaling Pathways (Graphviz)

The following diagram illustrates the critical fragmentation pathway that analysts must distinguish from actual chemical degradation.

FragmentationPathway Parent Parent Molecule [M+H]+ or [M+Na]+ Intermediate Intermediate [M - Isobutene]+ (Loss of 56 Da) Parent->Intermediate McLafferty Rearrangement (In-Source or CID) Elimination Impurity: Vinyl Species (Loss of HBr) Parent->Elimination Chemical Degradation (Synthesis Impurity) Core Core Amine/Hydroxylamine [M - Boc]+ (Loss of 100 Da) Intermediate->Core Loss of CO2

Figure 1: Distinction between instrument-induced fragmentation (Solid lines) and chemical degradation impurities (Dashed line).[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Soft-Ionization" protocol designed to preserve the molecular ion.

Step 1: Sample Preparation
  • Solvent: Acetonitrile/Water (1:1). Avoid Methanol if possible to prevent potential transesterification artifacts during storage, though rare with Boc.

  • Buffer: 5 mM Ammonium Formate .

    • Why? Ammonium ions promote the formation of

      
      , which is often "softer" and more stable than the protonated 
      
      
      
      species for carbamates.
    • CRITICAL: Do NOT use Trifluoroacetic Acid (TFA). Even 0.1% TFA can induce Boc deprotection in the autosampler or during desolvation.[3] Use Formic Acid (0.1%) only if necessary.

Step 2: Instrument Configuration (ESI Source)
  • Flow Rate: 0.3–0.5 mL/min.

  • Capillary Voltage: 3.0 kV (Positive Mode).

  • Desolvation Temperature: < 250°C .[4]

    • Note: Standard settings (350°C+) will cause thermal de-Boc. Lower the temp to preserve the parent.

  • Cone Voltage / Declustering Potential: Set to Low (e.g., 10–20 V). High cone voltage mimics collision cell fragmentation.

Step 3: Data Interpretation & Validation Logic

Use this logic gate to validate your product:

  • Check for Parent Adducts: Look for

    
     or 
    
    
    
    .
    • Calculation: If Exact Mass =

      
      , look for 
      
      
      
      (Na) and
      
      
      (NH4).
  • Verify Bromine Pattern:

    • The parent peak MUST show a doublet separated by 2 Da (

      
       and 
      
      
      
      ) with approx 1:1 intensity.
    • Failure Mode: If the peak is a singlet, you have lost the Bromine (likely HBr elimination to a vinyl group).

  • Assess In-Source Fragmentation:

    • Identify the peak at

      
      . If this is the base peak (100% intensity) and the Parent is <5%, your source is too harsh. Lower the temperature/voltage.
      

Quantitative Data Presentation

When comparing batches of tert-butyl N-(2-bromoethoxy)carbamate, summarize findings as follows:

Batch IDParent Ion

(Intensity)
Fragment

(Intensity)
Br Isotope Ratio (

)
Conclusion
Lot A 1.2e6 (100%) 5.0e4 (4%)1.0 : 0.98 Pass (High Purity)
Lot B 2.0e4 (10%)1.8e6 (100%)N/AFail (Degraded or Harsh Source)
Lot C 1.1e6 (100%)4.0e4 (3%)1.0 : 0.1 Fail (Not Brominated)

References

  • PubChem. (2025).[4][5] tert-Butyl N-(2-bromoethyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]

  • Kanu, A. B., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays. Journal of the American Society for Mass Spectrometry.[2] Available at: [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Available at: [Link]

  • Organic Chemistry Portal. (2020). Boc-Protected Amino Groups: Synthesis and Stability. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl N-(2-bromoethoxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and conscientious management of the chemical tools we employ. Tert-butyl N-(2-bromoethoxy)carbamate is a valuable bifunctional molecule, frequently utilized in the synthesis of PROTACs, PEG linkers, and other complex molecular architectures. However, its composite structure—a reactive bromoalkane and a carbamate moiety—necessitates a rigorous and informed approach to its disposal. This guide provides a detailed protocol grounded in chemical principles to ensure the safe and compliant handling of this compound's waste stream.

Hazard Profile and Chemical Reactivity: The 'Why' Behind the Protocol

Understanding the inherent chemical properties of tert-butyl N-(2-bromoethoxy)carbamate is fundamental to appreciating the necessity of specific disposal procedures. The molecule's potential hazards stem from two key functional groups:

  • The Bromoalkane Moiety (-CH₂Br): This group renders the molecule an alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. In a biological context, this reactivity can lead to the alkylation of crucial biomolecules, underpinning its classification as a skin, eye, and respiratory irritant.[1][2][3] From a disposal perspective, this means it can react with other chemicals in an improperly segregated waste container.

  • The Carbamate Moiety (-NH-Boc): Carbamates are esters of carbamic acid. While the Boc (tert-butoxycarbonyl) protecting group is relatively stable, the carbamate linkage can undergo hydrolysis, especially under strong acidic or basic conditions, to release an amine, an alcohol, and carbon dioxide.[4][5][6] The degradation products may have their own hazard profiles.

Based on available safety data, the compound is classified with the following hazards:

  • Harmful if swallowed.[3][7]

  • Causes skin and serious eye irritation.[1][3][7]

  • May cause respiratory irritation.[1][2][3]

Table 1: Physicochemical Properties of tert-butyl N-(2-bromoethoxy)carbamate

PropertyValueSource
Molecular Formula C₁₁H₂₂BrNO₄[1][8]
Molecular Weight 312.20 g/mol [1][8]
Appearance Liquid or solid (depending on purity/conditions)[9][10]
Boiling Point ~382 °C at 760 mmHg (Predicted)[8]
Density ~1.257 g/cm³ (Predicted)[8]

The Cornerstone of Disposal: Segregation as Halogenated Organic Waste

The single most critical step in the disposal of tert-butyl N-(2-bromoethoxy)carbamate is its correct classification and segregation. Due to the presence of bromine, this compound must be treated as halogenated organic waste .[11][12][13]

Causality: Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The combustion of halogenated compounds requires specialized high-temperature incinerators equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[3] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing the cost and complexity of disposal and violating regulatory standards.[14][15]

Step-by-Step Waste Collection Protocol
  • Select the Correct Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[12][16]

  • Labeling is Paramount: Before adding any waste, affix a properly completed "Hazardous Waste" tag to the container.[14][16] The label must include:

    • The full chemical name: "tert-butyl N-(2-bromoethoxy)carbamate". Avoid abbreviations or chemical formulas.[12]

    • The words "Hazardous Waste".

    • Clear indication of the hazards (e.g., "Toxic," "Irritant").[14]

    • The accumulation start date.

  • Transferring Waste: Conduct all transfers of waste into the container inside a certified chemical fume hood to mitigate inhalation risks.[11][14]

  • Secure Storage: Keep the waste container closed at all times except when actively adding waste.[12][14] Store the container in a designated satellite accumulation area, away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).[12][16]

  • Arrange for Disposal: Once the container is nearly full (do not overfill), or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal.[11][14]

Spill Management and Decontamination

Accidents happen, and a prepared response is key to maintaining safety.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent like vermiculite, sand, or a commercial sorbent pad.[14][17] Carefully collect the contaminated absorbent using non-sparking tools and place it in your labeled "Halogenated Organic Waste" container.[14]

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS or emergency response team immediately.[12]

  • Surface Decontamination: After a spill cleanup or routine use, decontaminate surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials (wipes, pads) must also be disposed of as halogenated organic waste.

Disposal Decision Workflow

To streamline the disposal process, the following decision tree provides a clear, logical path from waste generation to final collection.

DisposalWorkflow cluster_0 cluster_1 Step 1: Classification & Containment cluster_2 Step 2: Labeling & Documentation cluster_3 Step 3: Storage & Disposal start Identify Waste Containing tert-butyl N-(2-bromoethoxy)carbamate waste_type Determine Waste Form start->waste_type liquid_waste Pure Liquid, Reaction Mixture, or Contaminated Solvents waste_type->liquid_waste Liquid solid_waste Spill Residue on Inert Absorbent waste_type->solid_waste Solid transfer_waste In a Fume Hood, Transfer Waste to: A Designated, Compatible Container liquid_waste->transfer_waste solid_waste->transfer_waste label_check Is Container Labeled for 'Halogenated Organic Waste'? transfer_waste->label_check add_label Affix a New Hazardous Waste Label. Clearly write 'Halogenated Organic Waste'. label_check->add_label No fill_label Complete All Fields: - Full Chemical Name(s) - Hazard Warnings (Toxic, Irritant) - Accumulation Date label_check->fill_label Yes add_label->fill_label storage Securely Cap Container. Store in Designated Satellite Accumulation Area. fill_label->storage segregate Ensure Segregation from Non-Halogenated & Incompatible Wastes. storage->segregate ehs_contact Contact EHS for Pickup When Full or per Site Protocol. segregate->ehs_contact

Sources

Comprehensive Safety & Handling Guide: tert-butyl N-(2-bromoethoxy)carbamate

[1]

Part 1: Executive Safety Summary (Stop & Read)[1]

Critical Hazard Alert: This compound contains a reactive alkyl bromide functionality. While often classified as an irritant (H315/H319), it must be treated as a potential alkylating agent . Alkylating agents can covalently modify DNA and proteins, posing risks of sensitization or mutagenicity that may not be fully characterized in preliminary Safety Data Sheets (SDS).

Immediate PPE Requirements:

  • Respiratory: Handling strictly within a certified chemical fume hood.

  • Skin: Double-gloving strategy (Nitrile/Nitrile) or Laminate gloves for prolonged tasks.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient for liquid handling of alkyl halides.

Part 2: Hazard Analysis & Mechanism

To handle this chemical safely, you must understand why it is dangerous. The hazard is not just "irritation"; it is electrophilic reactivity .

2.1 The Alkylation Risk

The carbon adjacent to the bromine atom is electron-deficient. Biological nucleophiles (like DNA bases or cysteine residues in proteins) can attack this carbon, displacing the bromide ion. This irreversible covalent bond formation is the mechanism behind sensitization and potential genotoxicity.

DOT Diagram: Alkylation Mechanism & Hazard Logic

HazardLogicChemicaltert-butyl N-(2-bromoethoxy)carbamateMoietyReactive Center:-CH2-Br (Alkyl Bromide)Chemical->MoietyContainsInteractionNucleophilic Attack(DNA/Protein)Moiety->InteractionSusceptible toOutcomeBiological Consequence:Sensitization / MutationInteraction->OutcomeCauses

Caption: The electrophilic alkyl bromide moiety drives the primary health risk, necessitating barrier protection.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for alkyl halides due to their ability to permeate thin nitrile rubber. Use the following specification table to select your gear.

PPE CategoryStandard RequirementEnhanced Requirement (High Volume/Stock Solution)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (Required for spills or >30 min exposure)Alkyl bromides can permeate standard nitrile in <15 mins.[1] Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + Goggles Vapors can be lachrymatory (tear-inducing).[1] Goggles seal the eyes from vapor entry; glasses do not.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Respirator (OV/P95) (Only if hood is unavailable - Not Recommended)Capture of volatile organic halides is critical.[1] The hood sash provides a physical splash barrier.
Body Lab Coat (Cotton/Poly blend, buttoned)Chemical Apron (Rubber/Neoprene)Prevents saturation of clothing in case of a spill, which would hold the irritant against the skin.
Part 4: Operational Protocols
4.1 Weighing & Transfer
  • Pre-Check: Verify the balance is stable and located inside the fume hood or a vented enclosure. If weighing on an open bench is unavoidable, use a tared, closed vial to transport the solid.

  • Static Control: Use an anti-static gun if the solid is fluffy/fine to prevent aerosolization.

  • Tooling: Use disposable plastic spatulas. If using metal, wash immediately with acetone to prevent corrosion from residual HBr formation.

4.2 Reaction Setup
  • Solvent Choice: Dissolve the reagent in the reaction solvent (e.g., DCM, DMF) immediately upon weighing to lower the vapor pressure of the pure compound.

  • Addition: Add the solution of tert-butyl N-(2-bromoethoxy)carbamate slowly to the reaction mixture to control potential exotherms, especially if strong nucleophiles (e.g., NaH, amines) are present.

  • Temperature: Maintain low temperature (0°C) during initial addition if scale >1g.

4.3 Spill Management Workflow

If a spill occurs, immediate action is required to prevent vapor spread.[2][3]

DOT Diagram: Emergency Spill Response

SpillResponseStartSpill DetectedEvacuate1. Alert & EvacuateImmediate AreaStart->EvacuatePPE2. Don Enhanced PPE(Goggles + Double Gloves)Evacuate->PPEAbsorb3. Cover with Absorbent(Vermiculite/Pads)PPE->AbsorbCollect4. Collect into Sealed BagLabel: 'Halogenated Waste'Absorb->CollectClean5. Wash Surface(Soap + Water)Collect->Clean

Caption: Sequential response protocol for liquid or solid spills to minimize exposure.

Part 5: Storage & Stability[4]
  • Temperature: Store at 2-8°C (Refrigerator) or -20°C (Long-term).

  • Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen . Moisture can hydrolyze the bromide to HBr, which will autocatalytically cleave the Boc group.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers.

Part 6: Disposal & Waste Stream

Do not treat this as general organic waste due to the high halogen content and reactivity.

  • Quenching (Trace Residues): Rinse glassware with a dilute solution of nucleophile (e.g., 5% sodium thiosulfate or dilute ammonia) to react away any residual alkyl bromide before washing.

  • Primary Waste: Collect in a container explicitly labeled "Halogenated Organic Waste" .

  • Segregation: Do not mix with strong acids (cleaves Boc) or strong oxidizers.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4103526, tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]

    • Note: Provides read-across toxicity data for the structural analog N-Boc-bromoethylamine.
  • ECHA (European Chemicals Agency). Registration Dossier - Alkyl Bromides. Retrieved from [Link][1]

    • Source for general alkylating agent hazard classifications (H315, H319, H335).[1]

  • Verifies standard handling protocols for Boc-protected haloalkylamines.
  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Authoritative source on glove perme

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.